![molecular formula C9H16O2Si B15298589 4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid](/img/structure/B15298589.png)
4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid is a chemical compound with the molecular formula C9H16O2Si. It is characterized by the presence of a cyclobutene ring, a carboxylic acid group, and a trimethylsilyl group attached to the methyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a involving appropriate precursors.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced via a silylation reaction using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid involves its interaction with molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The carboxylic acid group can form hydrogen bonds and interact with enzymes and receptors, influencing biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutene-1-carboxylic acid: Lacks the trimethylsilyl group, making it less stable and less reactive.
Trimethylsilylcyclobutane: Lacks the carboxylic acid group, limiting its applications in biological research.
Cyclobutene-1,2-dicarboxylic acid: Contains an additional carboxylic acid group, altering its reactivity and applications.
Uniqueness
4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid is unique due to the presence of both the trimethylsilyl group and the carboxylic acid group. This combination enhances its stability, reactivity, and versatility in various scientific research applications.
Properties
Molecular Formula |
C9H16O2Si |
|---|---|
Molecular Weight |
184.31 g/mol |
IUPAC Name |
4-(trimethylsilylmethyl)cyclobutene-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2Si/c1-12(2,3)6-7-4-5-8(7)9(10)11/h5,7H,4,6H2,1-3H3,(H,10,11) |
InChI Key |
VMOBPJKOIUDUJM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


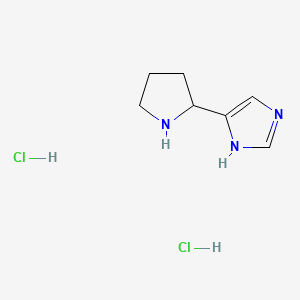
![4,4,5,5-Tetramethyl-2-[4-[(4-nitrophenyl)methoxy]phenyl]-1,3,2-dioxaborolane](/img/structure/B15298530.png)
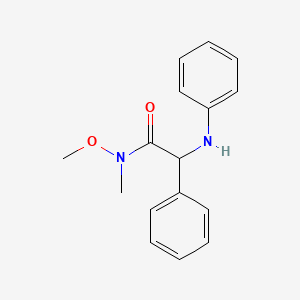
![N-[3-(bromomethyl)-3-(2-methoxyethoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15298549.png)
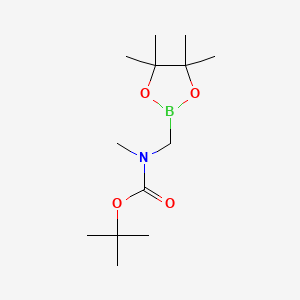
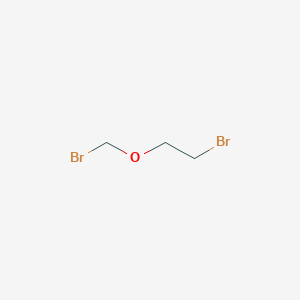
![Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15298564.png)
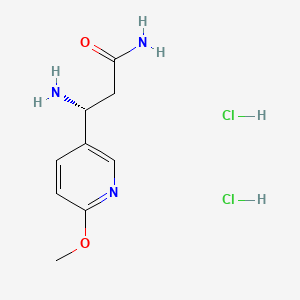
![4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B15298577.png)
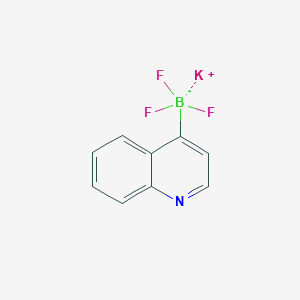
![{[(2S)-azetidin-2-yl]methyl}dimethylamine dihydrochloride](/img/structure/B15298597.png)
![methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B15298607.png)
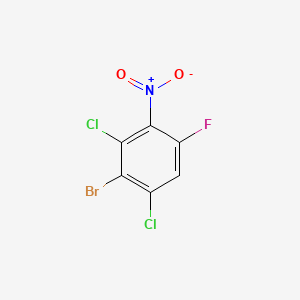
![2-[(2-Methyl-3-nitrophenyl)amino]acetonitrile](/img/structure/B15298629.png)
